3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core with phenyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves the condensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids such as formic acid, acetic acid, or propionic acid . The reaction is usually carried out under acidic conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl and fluorophenyl rings .
Scientific Research Applications
3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Uniqueness
3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structure differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H16FN3O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H16FN3O/c24-17-13-11-15(12-14-17)20-19-21(26-25-20)23(28)27(18-9-5-2-6-10-18)22(19)16-7-3-1-4-8-16/h1-14,22H,(H,25,26) |
InChI Key |
KUMAQABVUFGWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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